molecular formula C18H16N2O2 B2412865 (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate CAS No. 378752-57-9

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B2412865
CAS No.: 378752-57-9
M. Wt: 292.338
InChI Key: FJZWXJZNAVKSHL-VAWYXSNFSA-N
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Description

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a styryl group attached to the benzimidazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative. The final esterification step involves the reaction of the benzimidazole derivative with methyl chloroacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The styryl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or selectivity. The exact pathways and targets depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-2-yl) (phenyl)methanone
  • Quinoxaline derivatives
  • Phenyl benzoates

Uniqueness

(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate is unique due to the presence of both the styryl group and the benzimidazole core. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-18(21)13-20-16-10-6-5-9-15(16)19-17(20)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWXJZNAVKSHL-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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